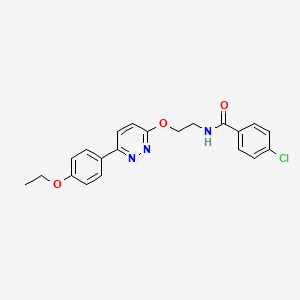
2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H19NO2 . It has an average mass of 269.338 Da and a monoisotopic mass of 269.141571 Da .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a methoxyphenyl group and a methylbenzyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 491.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a flash point of 251.3±27.3 °C and an index of refraction of 1.565 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- The synthesis of 1,3,4-oxadiazole derivatives, including compounds related to "2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," has been explored for their antimicrobial properties. For example, a study by Salama (2020) demonstrates the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with significant antibacterial activity against Salmonella typhi, highlighting the potential of these compounds in developing new antimicrobial agents (Salama, 2020).
Antitumor and Cytotoxic Activities
- Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, to evaluate their antimicrobial and antiproliferative activities. Compounds bearing the 1,3,4-oxadiazole ring showed notable inhibitory activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Enzyme Inhibition
- The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been investigated for their potential in inhibiting lipase and α-glucosidase enzymes. This research suggests the utility of such compounds in designing enzyme inhibitors for therapeutic purposes (Bekircan et al., 2015).
Pharmacological Evaluation
- The pharmacological evaluation of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been conducted, demonstrating the broad therapeutic potential of these compounds. The study underlines the importance of computational and pharmacological assessments in identifying novel derivatives for various pharmacological activities (Faheem, 2018).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-5-15(6-4-13)12-18-21-22-19(25-18)20-17(23)11-14-7-9-16(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVRWHCDDXVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)
![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)


![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)

